N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide
Description
Properties
Molecular Formula |
C14H17N3OS2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18) |
InChI Key |
RNTDETMXLXDGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole core is typically synthesized via cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For this compound, the route involves:
Step 1: Synthesis of 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine
- Reagents : Ethyl isothiocyanate and hydrazine hydrate react to form S-ethylthiosemicarbazide.
- Cyclization : Heating S-ethylthiosemicarbazide with POCl₃ at 80–90°C induces ring closure, yielding 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine.
Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating thiourea cyclization. The reaction proceeds via intermediate thioamide formation, followed by intramolecular nucleophilic attack to form the thiadiazole ring.
Step 2: Acylation with 4-isopropylbenzoyl chloride
- Acid chloride preparation : 4-isopropylbenzoic acid is treated with thionyl chloride (SOCl₂) to generate 4-isopropylbenzoyl chloride.
- Coupling : The amine reacts with the acid chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine as a base to neutralize HCl.
Reaction Conditions :
One-Pot Modular Assembly
An alternative approach combines cyclization and acylation in a sequential one-pot process:
- Simultaneous cyclization-acylation :
Advantages :
- Reduced purification steps.
- Higher atom economy.
Limitations :
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation-Acylation | One-Pot Assembly |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 8–10 hours | 6–7 hours |
| Purification Ease | Moderate | Challenging |
| Scalability | High | Moderate |
Table 1: Comparison of synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide.
Industrial and Environmental Considerations
Solvent Selection
Waste Management
- POCl₃ hydrolysis generates phosphoric acid and HCl, necessitating neutralization with NaOH before disposal.
Chemical Reactions Analysis
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in essential cellular processes, leading to the disruption of cell function and ultimately cell death. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The 4-isopropylbenzamide group introduces steric bulk, which could reduce binding affinity compared to smaller substituents like methoxy or methylphenoxy .
- Synthetic Yields : Thiadiazole derivatives with benzylthio or halogenated benzylthio groups (e.g., 5j) often exhibit higher yields (82%–88%) compared to ethylthio/methylthio analogs (68%–78%), possibly due to stabilized intermediates during nucleophilic substitution .
Physicochemical and Spectroscopic Comparisons
- Melting Points : Ethylsulfanyl-substituted thiadiazoles (e.g., 5g: 168–170°C) generally exhibit higher melting points than methylthio analogs (5k: 135–136°C), likely due to enhanced van der Waals interactions from the ethyl chain .
- Spectroscopic Data :
- IR : The C=O stretch in benzamide/thiadiazole hybrids appears at ~1660–1682 cm⁻¹, consistent with conjugated amides. NH stretches in thiadiazole derivatives (3150–3414 cm⁻¹) are broader than those in triazole analogs (e.g., compounds 7–9: 3278–3414 cm⁻¹) .
- ¹H-NMR : Aromatic protons in 4-isopropylbenzamide are expected at δ 7.2–7.6 ppm, similar to phenylsulfonyl derivatives (e.g., δ 7.36–7.72 ppm in compound 5e) .
Biological Activity
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this thiadiazole derivative.
- Molecular Formula : C11H13N5OS2
- Molecular Weight : 355.35 g/mol
- CAS Number : 354542-15-7
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through disruption of cellular processes .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines, thereby reducing inflammation in experimental models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Activity Study : A study conducted on the efficacy of this compound against gram-positive and gram-negative bacteria showed promising results. The compound was particularly effective against resistant strains of E. coli and S. aureus, suggesting potential as a novel antimicrobial agent .
- Cancer Cell Line Study : In vitro experiments utilizing MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates. The mechanism was linked to the activation of apoptotic pathways involving caspase activation .
- Inflammation Model Study : In a model of acute inflammation using RAW 264.7 macrophages, the compound demonstrated a notable decrease in pro-inflammatory cytokine production (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the standard synthetic routes for preparing N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide?
Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves:
- Step 1: Condensation of a carboxylic acid derivative (e.g., 4-isopropylbenzoic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C, 3–6 hours) to form the thiadiazole core .
- Step 2: Functionalization at the 5-position of the thiadiazole ring via nucleophilic substitution. For example, reacting the intermediate with ethanethiol in basic conditions (e.g., NaH/DMF) to introduce the ethylsulfanyl group .
- Step 3: Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
